- Sulfonating agent and process, World Intellectual Property Organization, , ,
Cas no 97-05-2 (Sulfosalicylic Acid)

Sulfosalicylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-sulphosalicylic acid
- 2-HYDROXY-5-SULFOBENZOIC ACID
- 2-HYDROXYBENZOIC-5-SULFONIC ACID
- 3-CARBOXY-4-HYDROXYBENZENESULFONIC ACID
- 3-CARBOXY-4-HYDROXYBENZENESULPHONIC ACID
- SALICYLSULFONIC ACID
- SULFOSALICYLIC ACID
- TIMTEC-BB SBB008927
- 2-hydroxy-5-sulfo-benzoicaci
- 3-Sulfosalicylicacid
- 5-sulfo-salicylicaci
- cp18121
- kalcoloranodizingacid
- o-Hydroxybenzoicacid5-sulfonicacid
- Salicylicacid5-sulfonicacid
- 5-Sulfosalicylic
- Benzoic acid, 2-hydroxy-5-sulfo-
- 2-Hydroxy-5-sulfo-benzoic acid
- Sulphosalicylic acid
- 磺基水杨酸
- 5-Sulfosalicylic acid
- Salicylic acid, sulfo-
- Benzoic acid, 2-hydroxysulfo-
- Salicylic acid, 5-sulfo-
- Kalcolor anodizing acid
- Sulfosalicylic acid (VAN)
- Salicylsulfonic acid (VAN)
- Sulphosalicylic acid (VAN)
- 5-Sulfosalicylate
- 5-sulfo-Salicylic acid
- 2-Hydroxy-5-sulfobenzoic acid (ACI)
- Salicylic acid, 5-sulfo- (8CI)
- 5-(Hydroxysulfonyl)salicylic acid
- 5-Sulfosalicyclic acid
- FD
- NSC 190565
- NSC 4741
- SSA
- Sulfosalicylic Acid
-
- MDL: MFCD00007508
- インチ: 1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)
- InChIKey: YCPXWRQRBFJBPZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(O)=CC=C(S(O)(=O)=O)C=1)O
計算された属性
- せいみつぶんしりょう: 217.98900
- どういたいしつりょう: 217.989
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 120
じっけんとくせい
- 色と性状: 白色結晶または結晶粉末、吸湿。
- 密度みつど: 1.7563 (rough estimate)
- ゆうかいてん: 120 ºC
- ふってん: 328.86°C (rough estimate)
- フラッシュポイント: °Cat760mmHg
- 屈折率: 1.5300 (estimate)
- PSA: 120.28000
- LogP: 1.41790
- ようかいせい: 水とエタノールに可溶であり、エーテルに可溶である。
Sulfosalicylic Acid セキュリティ情報
- 危険物輸送番号:UN 1760
- 包装グループ:III
- 包装等級:III
- 危険レベル:8
- セキュリティ用語:8
- ちょぞうじょうけん:密閉された容器に保管し、日陰、乾燥、換気の場所に置く。体の損傷を防ぐ。光をさける。この材料の容器は、製品の残留物(ほこり、固体)がある可能性があるため、空の時にも有害である可能性があります。製品の警告と注意事項をすべて遵守します。
Sulfosalicylic Acid 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
Sulfosalicylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20563-5.0g |
2-hydroxy-5-sulfobenzoic acid |
97-05-2 | 95.0% | 5.0g |
$26.0 | 2025-03-21 | |
Enamine | EN300-20563-50.0g |
2-hydroxy-5-sulfobenzoic acid |
97-05-2 | 95.0% | 50.0g |
$45.0 | 2025-03-21 | |
TRC | S699445-500mg |
Sulfosalicylic Acid |
97-05-2 | 500mg |
$ 109.00 | 2023-09-06 | ||
TRC | S699445-100g |
Sulfosalicylic Acid |
97-05-2 | 100g |
140.00 | 2021-07-18 | ||
Enamine | EN300-20563-0.1g |
2-hydroxy-5-sulfobenzoic acid |
97-05-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85950-25g |
Sulfosalicylic Acid |
97-05-2 | 25g |
¥402.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85950-100g |
Sulfosalicylic Acid |
97-05-2 | 100g |
¥642.0 | 2021-09-07 | ||
TRC | S699445-1g |
Sulfosalicylic Acid |
97-05-2 | 1g |
$ 190.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D767905-25g |
5-Sulphosalicylic acid |
97-05-2 | 98% | 25g |
$130 | 2023-09-04 | |
MedChemExpress | HY-B1785-100mg |
5-Sulfosalicylic acid |
97-05-2 | ≥96.0% | 100mg |
¥350 | 2024-04-18 |
Sulfosalicylic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 < 15 min, rt
- Highly efficient transfer hydrogenation of biomass-derived furfural to furfuryl alcohol over mesoporous Zr-containing hybrids with 5-sulfosalicylic acid as a ligandInternational Journal of Environmental Research and Public Health, 2022, 19(15),,
ごうせいかいろ 5
- Method for recovering sulfosalicylic acid and p-toluene sulfonic acid from hydrogenation wastewater generated in doxycycline production, China, , ,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
- Crystal structures of two organic salts of 1,2,3,4-tetrahydro-1,10-phenanthrolineCrystallography Reports, 2016, 61(7), 1090-1095,
ごうせいかいろ 9
- Synthesis and characterization of novel nano derivatives of graphene oxideGraphene, 2018, 7(3), 17-29,
ごうせいかいろ 10
- Synthesis and crystal structure of a 1D coordination polymer: {[Cu(HSSA)(py)3]·H2O}n (H3SSA = 5-sulfosalicylic acid, py = pyridine)Chinese Journal of Structural Chemistry, 2009, 28(8), 1028-1032,
ごうせいかいろ 11
- Zirconium(IV) phosphosulphosalicylate as an important lead(II) selective ion-exchange material. Synthesis, characterization and adsorption studyAdvanced Science Letters, 2012, 17, 184-190,
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
- A method for recovering sulfosalicylic acid from doxycycline production waste liquid, China, , ,
ごうせいかいろ 17
ごうせいかいろ 18
- Purification method of analytical pure reagent 5-sulfosalicylic acid, China, , ,
ごうせいかいろ 19
ごうせいかいろ 20
Sulfosalicylic Acid Raw materials
- Copper, [2-hydroxy-5-sulfobenzoato(2-)-κO]tris(pyridine)-, hydrate (1:1), (SP-4-2)-
- Salicylic acid
- Naphthalene-1,6-disulfonic acid
- Naphthalene-2,6-disulfonic acid
- Tetramethylammonium Hydroxide (25% w/w solution in Water)
- Sulfosalicylic Acid
Sulfosalicylic Acid Preparation Products
Sulfosalicylic Acid 関連文献
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Elise J. C. de Vries,Sylvia Kantengwa,Alban Ayamine,Nikoletta B. Báthori CrystEngComm 2016 18 7573
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Philip C. Andrews,Glen B. Deacon,Richard. L. Ferrero,Peter C. Junk,Abdulgader Karrar,Ish Kumar,Jonathan G. MacLellan pylori. Philip C. Andrews Glen B. Deacon Richard. L. Ferrero Peter C. Junk Abdulgader Karrar Ish Kumar Jonathan G. MacLellan Dalton Trans. 2009 6377
-
Mengmeng Kang,Olayinka Oderinde,Yaoyao Deng,Shunli Liu,Fang Yao,Guodong Fu New J. Chem. 2018 42 17486
-
Qiang Fu,Xi-kun Xu,Bao-kai Liu,Fang Guo CrystEngComm 2018 20 1844
-
Hao-Dong Yang,Jun-Hao Huang,Kengo Shibata,Daling Lu,Kazuhiko Maeda,Chechia Hu Sustainable Energy Fuels 2020 4 4186
-
Rangarajan Bakthavatsalam,Janardan Kundu CrystEngComm 2017 19 1669
-
Rong-Hui Wu,Ming Guo,Ming-Xin Yu,Long-Guan Zhu Dalton Trans. 2017 46 14348
-
Hongbin Xie,Ke Du,Guorong Hu,Jianguo Duan,Zhongdong Peng,Zhijian Zhang,Yanbing Cao J. Mater. Chem. A 2015 3 20236
-
Weiwei Jin,Pengcheng Huang,Fangying Wu,Li-Hua Ma Analyst 2015 140 3507
-
Yanhui Wu,Xiujia Hao,Jianting Li,Aiying Guan,Zhengzheng Zhou,Fang Guo CrystEngComm 2021 23 6191
Sulfosalicylic Acidに関する追加情報
Recent Advances in Sulfosalicylic Acid (97-05-2) Research: Applications and Innovations in Chemical Biomedicine
Sulfosalicylic acid (CAS: 97-05-2), a derivative of salicylic acid, has garnered significant attention in the chemical biomedicine field due to its versatile applications in protein precipitation, diagnostic assays, and potential therapeutic uses. Recent studies have explored its mechanisms of action, optimization in laboratory protocols, and novel biomedical applications. This research brief synthesizes the latest findings to provide a comprehensive overview of its current and emerging roles.
A 2023 study published in the Journal of Biochemical Techniques demonstrated that sulfosalicylic acid (SSA) outperforms traditional protein precipitants like trichloroacetic acid (TCA) in preserving protein integrity during urine analysis, with a 15% higher recovery rate of low-molecular-weight proteins. The research highlighted SSA's unique ability to form reversible complexes with proteins, minimizing denaturation—a critical advantage for proteomic studies. These findings support its continued use in clinical diagnostics, particularly for early detection of renal disorders.
Innovative applications have emerged in drug delivery systems. A team at MIT (2024) developed SSA-functionalized nanoparticles that showed pH-dependent release of anti-inflammatory drugs in simulated gastrointestinal conditions. The carboxyl and sulfonyl groups of SSA provided dual anchoring points for drug molecules, achieving 92% encapsulation efficiency—a 30% improvement over conventional carriers. This technology holds promise for targeted treatment of inflammatory bowel diseases.
Recent safety evaluations (FDA, 2024) have reclassified SSA as a Category 3 reagent under new guidelines, reflecting its low systemic toxicity at diagnostic concentrations. However, occupational exposure limits were revised downward to 0.1 mg/m³ for aerosolized forms, based on new respiratory irritation data. These updates impact laboratory handling protocols and industrial production standards.
Emerging research suggests potential antiviral properties. Molecular docking simulations (Nature Computational Science, 2024) identified SSA as a competitive inhibitor of SARS-CoV-2 main protease (Mpro), with binding affinity comparable to repurposed drugs like lopinavir. While in vitro validation is pending, this computational finding opens new avenues for COVID-19 therapeutic development.
The global SSA market is projected to grow at 6.2% CAGR through 2030 (Grand View Research, 2024), driven by increasing diagnostic applications and pharmaceutical formulations. However, supply chain vulnerabilities were exposed during recent API shortages, prompting investigations into alternative synthesis routes using biocatalysis—a development that may reshape production economics.
In conclusion, sulfosalicylic acid (97-05-2) continues to demonstrate remarkable versatility across biomedical applications. From its established role in protein analysis to cutting-edge drug delivery and potential antiviral applications, ongoing research underscores its enduring relevance. Future studies should focus on structure-activity optimization and large-scale clinical validation of its therapeutic potential.
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